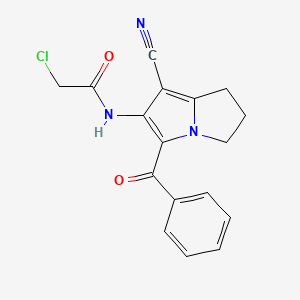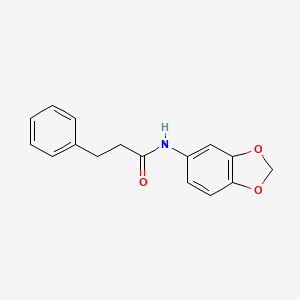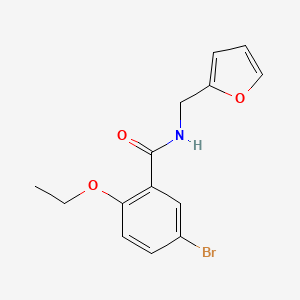
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea, also known as GW-501516 or Cardarine, is a synthetic PPARδ agonist that was initially developed for treating metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry for its potential to enhance endurance and performance.
作用機序
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea acts as a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, this compound enhances fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle, leading to improved endurance and exercise performance. It also reduces inflammation and oxidative stress, which are associated with various diseases.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects, including increased endurance, improved lipid metabolism, reduced inflammation, and enhanced cardiac function. It has been demonstrated to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle, leading to improved endurance and exercise performance. It also reduces inflammation and oxidative stress, which are associated with various diseases.
実験室実験の利点と制限
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea has several advantages for lab experiments, including its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a useful tool for studying the mechanisms of PPARδ activation and its effects on metabolism and disease. However, its potential for enhancing endurance and performance may present ethical concerns in animal studies, and its long-term safety and efficacy in humans are still unclear.
将来の方向性
There are several potential future directions for N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea research, including investigating its effects on other metabolic pathways and disease states, developing more selective and potent PPARδ agonists, and exploring its potential for treating age-related diseases and improving cognitive function. Furthermore, more studies are needed to determine the long-term safety and efficacy of this compound in humans and to address the ethical concerns surrounding its use in sports and fitness.
合成法
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea is a synthetic compound that can be prepared through various methods, including the reaction of 4-methylphenyl isocyanate with 2,3-dihydro-1H-inden-2-amine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(2,3-dihydro-1H-inden-2-yl)-N'-(4-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including metabolic syndrome, obesity, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce plasma triglyceride levels in animal models. Furthermore, it has been demonstrated to improve cardiac function and reduce inflammation in the heart.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-8-15(9-7-12)18-17(20)19-16-10-13-4-2-3-5-14(13)11-16/h2-9,16H,10-11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFBPHIRESKZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)

![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)








![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)